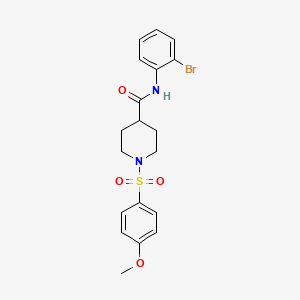
N~2~-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a molecular formula of C23H28ClN2O3S. This compound is characterized by the presence of a 4-chlorobenzyl group, a cyclohexyl group, and a phenylsulfonyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the glycinamide backbone. The key steps include:
Formation of Glycinamide Backbone: This involves the reaction of glycine with an appropriate amine under controlled conditions.
Introduction of 4-Chlorobenzyl Group: This step involves the reaction of the glycinamide intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Cyclohexyl Group Addition: The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.
Phenylsulfonyl Group Addition: Finally, the phenylsulfonyl group is added using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N2-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the cyclohexyl group.
N~2~-(4-chlorobenzyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide: Contains a 4-methylbenzyl group instead of the cyclohexyl group.
Uniqueness
N~2~-(4-chlorobenzyl)-N-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its analogs.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h2,5-6,9-14,19H,1,3-4,7-8,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMOMXFJDHZCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3664998.png)
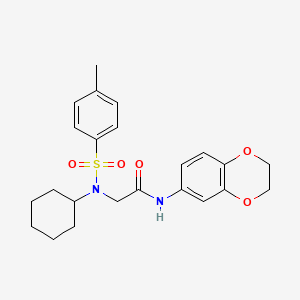
![2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B3665007.png)
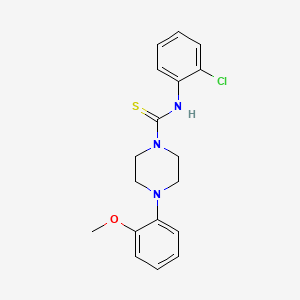
![3-AMINO-7,7-DIMETHYL-N-(2-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B3665016.png)
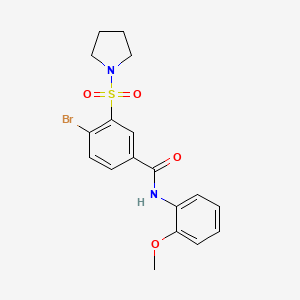
![N-[3-(trifluoromethyl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B3665027.png)
![1-{N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide](/img/structure/B3665037.png)
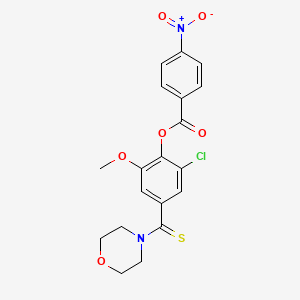
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3665044.png)
![5-({[4-(4-morpholinyl)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3665054.png)
![4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B3665058.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide](/img/structure/B3665076.png)
